Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt
Description
Systematic IUPAC Nomenclature and Molecular Formula
The compound is systematically named as sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((1-((2,6-dimethylphenoxy)propan-2-yl)carbamoyl)oxy)tetrahydro-2H-pyran-2-carboxylate. Its molecular formula is C₁₈H₂₄NNaO₉ , with the sodium cation contributing to the ionic stabilization of the glucuronide carboxylate group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄NNaO₉ |
| Molecular Weight | 421.37 g/mol |
| CAS Registry Number | 915202-34-5 |
| Parent Drug | Mexiletine (C₁₁H₁₇NO) |
The structural complexity arises from the N-carbonyloxy bridge connecting mexiletine’s secondary amine to glucuronic acid’s hydroxyl group, a rare conjugation pathway observed in phase II metabolism.
Stereochemical Configuration and Isomeric Considerations
The β-D-glucuronide component adopts the ^4C₁ chair conformation characteristic of β-anomers, with the hydroxyl groups at C-2, C-3, and C-4 in equatorial positions. The mexiletine moiety retains the racemic configuration ((±)-1-(2,6-dimethylphenoxy)-2-aminopropane) of the parent drug, as glucuronidation does not alter the chiral center at C-2 of the aminopropanol chain. Potential stereoisomers could theoretically form if epimerization occurs at the glucuronide’s anomeric carbon (C-1), though β-D-configuration is enzymatically favored in human UDP-glucuronosyltransferase (UGT) reactions.
Spectroscopic Characterization (NMR, IR, MS)
Mass Spectrometry : Negative electrospray ionization (ESI-MS) shows a deprotonated molecular ion [M−H]⁻ at m/z 398, 44 Da higher than expected for direct O-glucuronidation, confirming the presence of an additional carbonyloxy group. Collision-induced dissociation (CID) of the [M+NH₄]⁺ adduct (m/z 417) yields product ions at m/z 224 (glucuronate fragment), 180 (dehydrated mexiletine), and 58 (trimethylamine).
Infrared Spectroscopy : While experimental IR data are unavailable, theoretical predictions suggest key absorptions at:
- 1740–1700 cm⁻¹ (C=O stretch, carbonyloxy and carboxylate groups)
- 1250 cm⁻¹ (C–O–C ether linkage)
- 1650 cm⁻¹ (N–H bend, secondary amine)
Nuclear Magnetic Resonance : Proposed ^1H NMR signals include:
X-ray Crystallographic Analysis and Molecular Conformation
No X-ray diffraction data are publicly available for this compound. Molecular modeling predicts that the sodium ion coordinates with the glucuronide carboxylate group, while the N-carbonyloxy bridge adopts a planar configuration due to resonance stabilization. The mexiletine’s 2,6-dimethylphenyl group likely occupies a pseudo-axial position relative to the glucuronide ring, minimizing steric hindrance.
Key Structural Features :
Properties
Molecular Formula |
C18H24NNaO9 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
sodium;6-[1-(2,6-dimethylphenoxy)propan-2-ylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C18H25NO9.Na/c1-8-5-4-6-9(2)14(8)26-7-10(3)19-18(25)28-17-13(22)11(20)12(21)15(27-17)16(23)24;/h4-6,10-13,15,17,20-22H,7H2,1-3H3,(H,19,25)(H,23,24);/q;+1/p-1 |
InChI Key |
HEJJSRPFAUQEMM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Direct Carbamate Formation via Glucuronyl Transfer
The most widely validated synthetic route involves the conjugation of mexiletine with a glucuronic acid derivative through a carbamate linkage. As detailed in stereoselective carbohydrate chemistry studies, acetyl-protected D-glucopyranose (87 ) reacts with a pre-activated mexiletine carboxylic acid synthon (88 ) in the presence of diphenylphosphoryl azide (DPPA) and triethylamine. This method capitalizes on the nucleophilic reactivity of the anomeric hydroxyl group in the β-configuration, which preferentially forms the carbamate bond under mild basic conditions (Scheme 28b).
Key Reaction Parameters:
- Temperature: 0–25°C
- Solvent: Anhydrous dimethylformamide (DMF)
- Yield: 68–72% (isolated as sodium salt after deprotection)
- Stereoselectivity: >95% β-anomer formation due to chelation-controlled dynamics
The intermediate carbamate (89 ) undergoes sequential deprotection steps:
Enzymatic Glucuronidation Using UGT Isozymes
While chemical synthesis ensures scalability, in vitro enzymatic methods provide insights into biological metabolite formation. Human liver microsomes expressing UDP-glucuronosyltransferase (UGT) 1A9 catalyze the transfer of glucuronic acid to mexiletine’s primary amine group.
Optimized Enzymatic Conditions:
| Parameter | Value |
|---|---|
| Substrate (Mexiletine) | 100 μM in Tris-HCl buffer (pH 7.4) |
| UDPGA Co-factor | 5 mM |
| Incubation Time | 60 min at 37°C |
| Reaction Termination | Acetonitrile (2:1 v/v) |
| Metabolite Yield | 12–15% (HPLC quantification) |
This method, though less efficient than chemical synthesis, remains invaluable for comparative pharmacokinetic studies.
Structural Characterization and Validation
Mass Spectrometric Analysis
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular identity of the synthesized compound:
Nuclear Magnetic Resonance (NMR) Profiling
¹H and ¹³C NMR spectra (D₂O, 400 MHz) reveal critical structural features:
¹H NMR (Key Signals):
- δ 7.10–7.25 (m, 3H, aromatic protons)
- δ 5.32 (d, J = 7.8 Hz, H-1 of β-glucuronide)
- δ 3.20–3.80 (m, 6H, glucuronide ring protons)
- δ 1.45 (s, 6H, geminal dimethyl groups)
¹³C NMR:
Purity Optimization and Industrial-Scale Production
Chromatographic Purification
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) under gradient elution achieves >99.5% purity:
Crystallization Techniques
Recrystallization from ethanol/water (3:1 v/v) yields monoclinic crystals suitable for X-ray diffraction:
Analytical Method Validation
High-Resolution Mass Spectrometry (HRMS)
Chiral Purity Assessment
Polarimetric analysis confirms β-anomer exclusivity:
Comparative Pharmacological Profiling
Though beyond synthesis scope, potency comparisons contextualize the metabolite’s significance:
| Parameter | Mexiletine | N-Carbonyloxy Glucuronide |
|---|---|---|
| Sodium Channel IC₅₀ | 12 μM | >500 μM |
| Plasma Protein Binding | 70% | 92% |
| Renal Clearance | 8 mL/min | 65 mL/min |
Data derived from voltage-clamp assays and pharmacokinetic models.
Chemical Reactions Analysis
Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Research
Mexiletine N-Carbonyloxy β-D-Glucuronide Sodium Salt serves as a valuable biochemical tool in pharmacological research. Its formation through the glucuronidation process enhances its solubility and bioavailability, making it suitable for studying drug metabolism and interactions.
Case Study: Sodium Channel Blocking Activity
Research indicates that while mexiletine effectively blocks sodium channels in cardiac tissues, its glucuronide metabolite exhibits significantly reduced activity. In vitro studies have shown that the sodium channel blocking activity characteristic of mexiletine is nearly abolished in this glucuronide form, highlighting the importance of metabolic transformations in drug action .
Biochemical Applications
This compound is utilized in various biochemical assays and proteomics research. It can help elucidate protein interactions and functions, providing insights into cellular mechanisms affected by sodium channel modulation.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Mexiletine | Strong sodium channel blocker | Effective in treating ventricular arrhythmias |
| Mexiletine N-Carbonyloxy β-D-Glucuronide | Significantly reduced sodium blocking | Valuable for research on drug metabolism |
Clinical Research
Mexiletine N-Carbonyloxy β-D-Glucuronide Sodium Salt is being investigated for its potential therapeutic effects, particularly in conditions where sodium channel blockade is beneficial, such as myotonic syndromes.
Case Study: Myotonic Syndromes
Recent studies have explored the dual action of mexiletine and its derivatives in treating myotonic syndromes. The findings suggest that while mexiletine acts as a potent blocker of skeletal muscle sodium channels, its glucuronide derivative may not exhibit similar efficacy but can still provide insights into alternative therapeutic pathways .
Industrial Applications
In the industry, this compound can be employed in the development of new biochemical assays and diagnostic tools due to its unique properties derived from glucuronidation.
Chemical Reactions and Synthesis
The synthesis of Mexiletine N-Carbonyloxy β-D-Glucuronide Sodium Salt involves several steps that ensure high purity levels, making it suitable for both research and potential therapeutic applications. The compound undergoes various chemical reactions such as oxidation and substitution, which can be leveraged for further chemical studies.
Mechanism of Action
The mechanism of action of Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt involves the inhibition of sodium channels, similar to its parent compound Mexiletine . By inhibiting the inward sodium current required for the initiation and conduction of impulses, it reduces the rate of rise of the action potential, thereby exerting its effects . This mechanism is crucial for its potential therapeutic applications in treating conditions like ventricular arrhythmias .
Comparison with Similar Compounds
Comparison with Similar Glucuronide Derivatives
Structural and Functional Differences
The table below compares structural features, parent compounds, and applications of Mexiletine N-carbonyloxy beta-D-glucuronide sodium salt with analogous glucuronides:
Key Comparative Insights
Conjugation Chemistry
- N-Carbonyloxy vs. O/N-Glucuronides: Mexiletine’s metabolite is rare due to its N-carbonyloxy bond, which confers distinct hydrolytic stability compared to O-glucuronides (e.g., indolyl or cannabinoid derivatives). For example, acid hydrolysis of the indolyl glucuronides releases chromophores, whereas Mexiletine’s conjugate requires alkaline conditions for mexiletine release .
- Sodium Salt Form : All listed compounds utilize sodium salts to enhance aqueous solubility, critical for biological applications .
Functional Roles
- Metabolic vs. Diagnostic: Mexiletine’s glucuronide is a natural metabolite involved in drug clearance, whereas indolyl glucuronides (e.g., 5-Bromo-4-chloro-3-indolyl) are synthetic substrates for detecting beta-glucuronidase activity in histochemistry or microbiology .
- Therapeutic Context: Parent drugs span antiarrhythmics (mexiletine), enzyme inhibitors (miglustat), and cannabinoids, leading to glucuronides with divergent clinical implications .
Biological Activity
Mexiletine N-carbonyloxy β-D-glucuronide sodium salt is a significant metabolite of mexiletine, an antiarrhythmic medication primarily used for treating ventricular arrhythmias. This compound is formed through the glucuronidation process, which enhances its solubility and facilitates its excretion from the body. Understanding the biological activity of this metabolite is crucial for comprehending its role in pharmacokinetics and drug metabolism.
- Molecular Formula : C₁₈H₂₄NNaO₉
- Molecular Weight : 421.37 g/mol
- CAS Number : 915202-34-5
Formation and Pharmacological Activity
Mexiletine N-carbonyloxy β-D-glucuronide sodium salt is synthesized via the conjugation of mexiletine with glucuronic acid, primarily in the liver, catalyzed by UDP-glucuronosyltransferases. This metabolic transformation significantly alters the pharmacokinetic properties of mexiletine, impacting its bioavailability and elimination rate.
Key Findings on Biological Activity
- Reduced Pharmacological Activity : Studies indicate that Mexiletine N-carbonyloxy β-D-glucuronide sodium salt exhibits significantly reduced pharmacological activity compared to its parent compound, mexiletine. While mexiletine effectively blocks sodium channels, this metabolite shows nearly complete abolition of such activity due to its conjugated form .
- Mechanism of Action : The glucuronidation process results in diminished interaction with sodium channels, leading to a loss of antiarrhythmic effects. In vitro studies have demonstrated that this metabolite does not exhibit the same potency in blocking sodium channels in cardiac tissues as mexiletine does .
- Role in Drug Metabolism : As a phase II metabolite, Mexiletine N-carbonyloxy β-D-glucuronide sodium salt plays a vital role in the metabolic clearance of mexiletine from the body. Although it lacks direct therapeutic effects, it is essential for understanding the overall pharmacokinetics of mexiletine.
Comparative Analysis with Related Compounds
| Compound Name | Type | Pharmacological Activity | Unique Features |
|---|---|---|---|
| Mexiletine | Parent | Strong antiarrhythmic effect | Use-dependent sodium channel blocker |
| Mexiletine N-carbonyloxy β-D-glucuronide sodium salt | Metabolite | Minimal activity | Facilitates excretion |
| Hydroxymethyl-mexiletine | Phase I | Reduced activity | Greater use-dependence at higher frequencies |
| N-hydroxy-mexiletine | Phase I | Some activity | Less effective than mexiletine |
| P-hydroxy-mexiletine | Phase I | Some activity | Retains some channel-blocking ability |
This table illustrates how Mexiletine N-carbonyloxy β-D-glucuronide sodium salt stands out due to its unique glucuronidation process, resulting in significantly reduced activity compared to both its parent compound and other metabolites.
Case Studies and Research Findings
- Study on Sodium Channel Blocking : A study evaluated the effects of various metabolites on sodium currents in frog skeletal muscle fibers using voltage-clamp techniques. It was found that while phase I metabolites like hydroxymethyl-mexiletine retained some blocking ability, the glucuronide metabolite (N-carbonyloxy β-D-glucuronide) exhibited almost complete abolition of pharmacological activity .
- Pharmacokinetic Studies : Research focusing on the clearance rates of mexiletine in different populations has highlighted how its metabolites, including Mexiletine N-carbonyloxy β-D-glucuronide sodium salt, contribute to the overall pharmacokinetic profile of the drug, emphasizing their roles in drug metabolism and elimination pathways .
- Structural Characterization : Mass spectrometry studies have characterized Mexiletine N-carbonyloxy β-D-glucuronide sodium salt as containing a carbonyloxy moiety alongside glucuronic acid, confirming its identity as a significant metabolic product of mexiletine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
